
N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that features a benzene ring substituted with a benzyl group, a methyl group, and a sulfonamide group, as well as a boronic acid derivative
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The synthesis typically begins with the preparation of the boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is then reacted with appropriate starting materials.
Substitution Reactions: The benzene ring is functionalized through electrophilic substitution reactions, introducing the sulfonamide group.
Benzyl Group Addition: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfonamide group.
Reduction: Reduction reactions can be performed on the benzene ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving the benzene ring and the boronic acid derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Typical reagents include sulfuric acid (H2SO4) for electrophilic substitution and sodium borohydride (NaBH4) for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Sulfonic acids and nitro compounds.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its boronic acid derivative is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryls.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound's unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The boronic acid derivative can form reversible covalent bonds with amino acids in enzymes, potentially inhibiting their activity. The sulfonamide group may interact with receptors or enzymes, modulating their function.
Comparison with Similar Compounds
N-Benzyl-4-methylbenzenesulfonamide: Lacks the boronic acid derivative.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-ylbenzene: Lacks the sulfonamide and benzyl groups.
N-Benzyl-4-methylbenzamide: Lacks the boronic acid derivative and sulfonamide group.
Uniqueness: The presence of both the boronic acid derivative and the sulfonamide group in N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide makes it unique compared to similar compounds
Properties
IUPAC Name |
N-benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO4S/c1-15-11-12-18(27(23,24)22-14-16-9-7-6-8-10-16)17(13-15)21-25-19(2,3)20(4,5)26-21/h6-13,22H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPFSKZEJBTGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
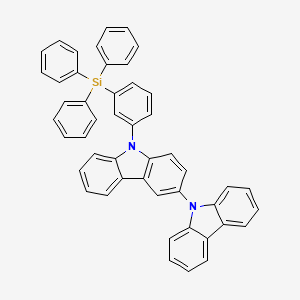
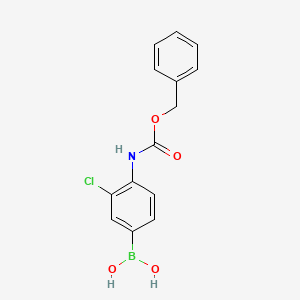
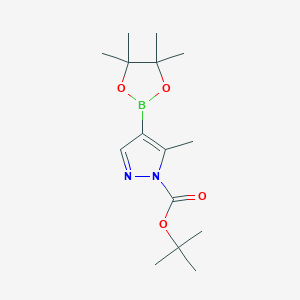
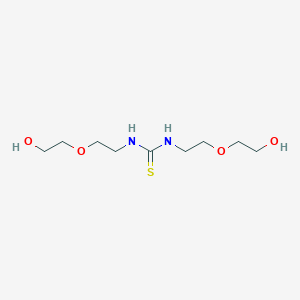
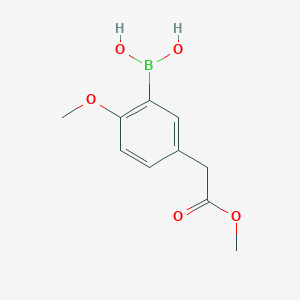
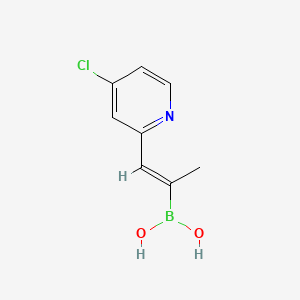
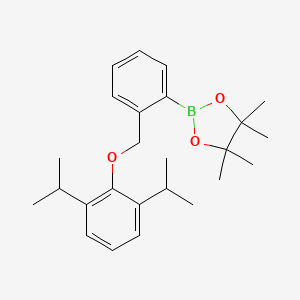
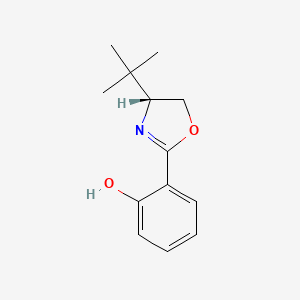
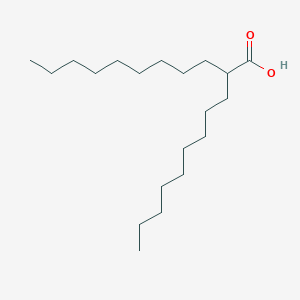
![Phenol, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B8246825.png)
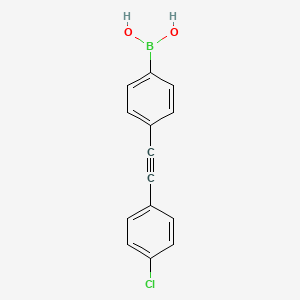

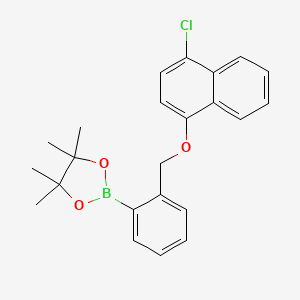
![4,4,5,5-Tetramethyl-2-(4'-propoxy-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B8246849.png)
